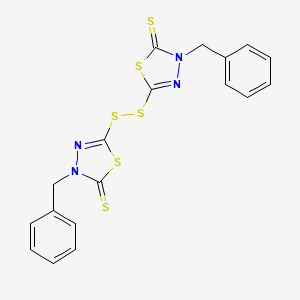![molecular formula C9H17NO4 B14317707 Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate CAS No. 105804-84-0](/img/structure/B14317707.png)
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate is an organic compound with a complex structure It is characterized by the presence of a methyl group, a methoxy group, and an amino group attached to a butanoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate typically involves the reaction of 3-methylbutanoic acid with 2-methoxy-2-oxoethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react over a specified period. The reaction mixture is then subjected to purification processes such as distillation or crystallization to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Wissenschaftliche Forschungsanwendungen
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the production of various chemical products and intermediates.
Wirkmechanismus
The mechanism of action of Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 3-[(2-methoxy-2-oxoethyl)thio]propanoate
- Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
Uniqueness
Methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate is unique due to its specific structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
105804-84-0 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
methyl 3-[(2-methoxy-2-oxoethyl)amino]-3-methylbutanoate |
InChI |
InChI=1S/C9H17NO4/c1-9(2,5-7(11)13-3)10-6-8(12)14-4/h10H,5-6H2,1-4H3 |
InChI-Schlüssel |
HOXSKYFLDYDRQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CC(=O)OC)NCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


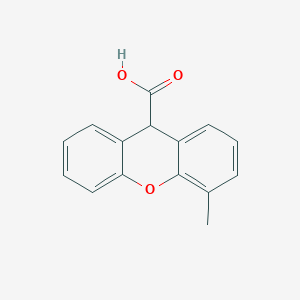
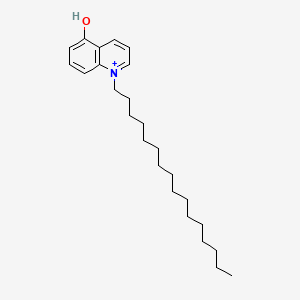


![7-[(2-Aminoethyl)amino]naphthalene-1-sulfonic acid](/img/structure/B14317659.png)
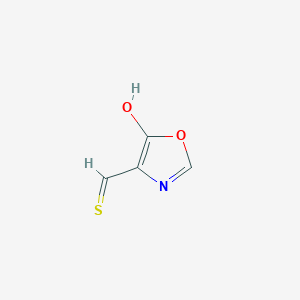
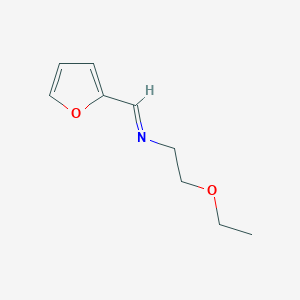

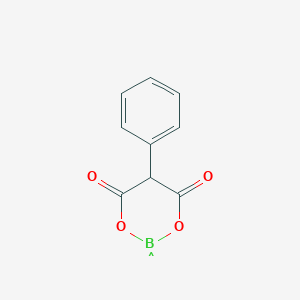
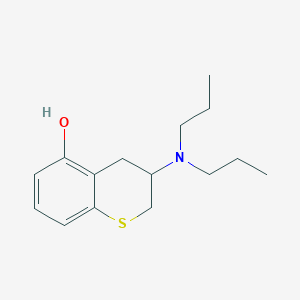
![Diethyl [2-(diethoxyphosphanyl)ethyl]propanedioate](/img/structure/B14317678.png)
![1,4,6-Tri-tert-butyl-2,3-dioxa-5-azabicyclo[2.2.0]hex-5-ene](/img/structure/B14317689.png)
